molecular formula C9H8N2O4 B7848537 4-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one

4-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B7848537
M. Wt: 208.17 g/mol
InChI Key: UIEYVWPPIZRUSN-UHFFFAOYSA-N
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Description

4-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms The presence of a methyl group at the 4th position and a nitro group at the 8th position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-2-nitroaniline with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the benzoxazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Electrophiles like halogens, acids, or alkylating agents.

Major Products Formed

    Reduction: 4-amino-8-nitro-2H-1,4-benzoxazin-3(4H)-one.

    Oxidation: 4-methyl-8-nitroso-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Various substituted benzoxazines depending on the electrophile used.

Scientific Research Applications

4-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 4-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

4-methyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one can be compared with other benzoxazine derivatives, such as:

    4-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group, which may result in different chemical and biological properties.

    8-nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group, which may affect its reactivity and applications.

    4-methyl-8-amino-2H-1,4-benzoxazin-3(4H)-one: The amino group can lead to different biological activities and chemical reactivity compared to the nitro group.

The presence of both the methyl and nitro groups in this compound makes it unique, potentially offering a combination of properties not found in other benzoxazine derivatives.

Properties

IUPAC Name

4-methyl-8-nitro-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-10-6-3-2-4-7(11(13)14)9(6)15-5-8(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEYVWPPIZRUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (60%) (300 mg, 7.50 mmol) was added to a solution of 8-nitro-2 H-1,4-benzoxazin-3(4 H)-one (971 mg, 5.00 mmol) in N,N-dimethylformamide (15 mL) at room temperature, the mixture was stirred for 10 min, and then methyl iodide (374 μL, 6.00 mmol) was added dropwise thereto. The mixture was stirred at room temperature for 3 hr and water was added to the reaction mixture. The resulting precipitate was collected by filtration, washed with ethyl acetate and water, and then dried at 60° C. under reduced pressure to afford 4-methyl-8-nitro-2 H-1,4-benzoxazin-3(4 H)-one as a pale yellow amorphous substance (453 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
971 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
374 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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